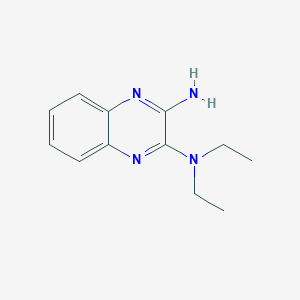
N~2~,N~2~-Diethylquinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-Diethylquinoxaline-2,3-diamine is an organic compound with the molecular formula C12H16N4. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethylquinoxaline-2,3-diamine typically involves the condensation of substituted aromatic 1,2-diamine with 1,2-dicarbonyl compounds. One common method is the direct condensation reaction catalyzed by nanostructured pyrophosphate Na2PdP2O7 in ethanol at ambient temperature . This method is eco-friendly and provides good to excellent yields in shorter reaction times.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including N2,N~2~-Diethylquinoxaline-2,3-diamine, often employs similar condensation reactions but on a larger scale. The use of efficient and reusable heterogeneous catalysts, such as Na2PdP2O7, is preferred to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N2,N~2~-Diethylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
N~2~,N~2~-Diethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of N2,N~2~-Diethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids . This inhibition can lead to various therapeutic effects, including neuroprotection and pain relief.
Comparison with Similar Compounds
- 6-Chloro-N~2~,N~3~-diethylquinoxaline-2,3-diamine : This compound has a similar structure but with a chlorine atom at position 6.
- 2,3-Diaminophenazine : Another quinoxaline derivative with different substituents.
- 2,3-Diaminoquinoxaline derivatives : These compounds have various amino groups attached to the quinoxaline ring.
Uniqueness: N2,N~2~-Diethylquinoxaline-2,3-diamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
480439-16-5 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-N,3-N-diethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14) |
InChI Key |
HYYJGLKRMRWYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















